molecular formula C12H19N5 B11735925 [(1-methyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(1-methyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11735925
M. Wt: 233.31 g/mol
InChI Key: NBNISAKAMYYBCH-UHFFFAOYSA-N
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Description

This compound is a bifunctional pyrazole derivative featuring two distinct pyrazole rings linked via a methylene amine group. The first pyrazole ring (1-methyl-1H-pyrazol-3-yl) is substituted with a methyl group at the N1 position, while the second pyrazole (1-(propan-2-yl)-1H-pyrazol-5-yl) carries an isopropyl group at N1. The molecule’s molecular formula is C12H18N6, with a molecular weight of 246.33 g/mol (inferred from structural analysis). It is categorized under E2 in purity assessments, with reported purity ≥95% .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H19N5/c1-10(2)17-12(4-6-14-17)9-13-8-11-5-7-16(3)15-11/h4-7,10,13H,8-9H2,1-3H3

InChI Key

NBNISAKAMYYBCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=NN(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry is one of the primary sectors exploring the potential of this compound. Its unique pyrazole structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds with pyrazole moieties exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have shown promising results in inhibiting the growth of colorectal carcinoma cells, suggesting that pyrazole derivatives could be effective in cancer therapy .

Antimicrobial Properties

Research has demonstrated that pyrazole-based compounds possess antimicrobial activities. The synthesis and evaluation of various pyrazole derivatives have revealed their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their potential use as antimicrobial agents .

Agricultural Chemistry

In agricultural chemistry, (1-methyl-1H-pyrazol-3-yl)methylamine serves as an important intermediate in the synthesis of agrochemicals.

Herbicides and Fungicides

The compound is utilized in developing herbicides and fungicides that enhance crop yields and provide protection against pests. Its ability to interact with specific biological pathways makes it valuable in formulating effective agricultural chemicals .

Material Science

The properties of (1-methyl-1H-pyrazol-3-yl)methylamine are also being explored in material science.

Specialty Materials

This compound can be incorporated into polymers and coatings to improve their durability and resistance to environmental factors. The unique chemical structure contributes to enhanced performance characteristics in various applications .

Analytical Chemistry

In analytical chemistry, this compound functions as a reagent in various techniques, aiding in the detection and quantification of other substances.

Quality Control

Its role in quality control processes is crucial, particularly in manufacturing settings where precise measurement and analysis of chemical compositions are required .

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations on Pyrazole Rings

The compound’s structural analogs differ primarily in substituent groups on the pyrazole rings and the linker between them. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound N1-methyl (Ring 1); N1-isopropyl (Ring 2) C12H18N6 246.33 High lipophilicity due to isopropyl group; E2 purity
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine Thiazole ring instead of pyrazole C7H8N4S 180.23 Mp: 108–110°C; 53% synthesis yield via acetonitrile reflux
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridinyl and ethyl substituents C12H15N5 229.28 ESIMS m/z 203 ([M+H]); potential pharmacological activity
Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride Trifluoromethyl group C12H9F2NO 221.21 Enhanced metabolic stability; HCl salt improves solubility
5-Amino-3-methyl-1-phenylpyrazole Phenyl substituent C10H11N3 173.22 Used in agrochemicals; CAS 1131-18-6

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs like N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine exhibit mp 108–110°C . The isopropyl group in the target compound likely reduces crystallinity compared to phenyl-substituted derivatives.

Critical Analysis of Key Differences

  • Linker Flexibility : The methylene amine linker allows rotational freedom, unlike rigid aromatic linkers (e.g., thiazole in ), which may influence binding affinity in drug design.
  • Purity and Stability : The target compound’s E2 classification (≥95% purity) contrasts with hydrochloride salts (e.g., ), which prioritize stability but require counterion management .

Biological Activity

The compound (1-methyl-1H-pyrazol-3-yl)methylamine, also referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article aims to summarize the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C10H15N3C_{10}H_{15}N_3, with a molecular weight of 179.25 g/mol. The structure consists of two pyrazole rings connected via a methylene bridge, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities, primarily due to their ability to interact with multiple biological targets. Here are some key findings related to the biological activity of pyrazole derivatives, including our compound of interest:

Anticancer Activity

Several studies have demonstrated that pyrazole derivatives possess significant anticancer properties:

  • In vitro Studies : Compounds similar to (1-methyl-1H-pyrazol-3-yl)methylamine have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, showing promising IC50 values in the micromolar range .
Cell LineIC50 Value (µM)Reference
HeLa15.4
CaCo-212.8
3T3-L1 (mouse embryo)18.7

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties:

  • Mechanism of Action : These compounds often act by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The inhibition of COX enzymes can lead to decreased production of pro-inflammatory mediators such as prostaglandins .

Neuroprotective Properties

Some studies suggest that pyrazole derivatives may exhibit neuroprotective effects:

  • Targeting Neurotransmitter Receptors : Certain pyrazole compounds have shown affinity for metabotropic glutamate receptors, which are implicated in neurodegenerative diseases . This suggests a potential role in treating conditions such as Alzheimer's disease.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Study on Tumor Growth Inhibition : A study involving a series of pyrazole derivatives indicated that modifications at the 3-position significantly enhanced anticancer activity against breast cancer models .
  • Inflammation Model : In an animal model of inflammation, a pyrazole derivative demonstrated a reduction in paw edema comparable to standard anti-inflammatory drugs .

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